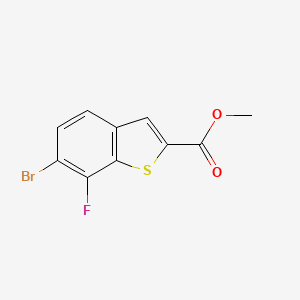

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate

Description

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic aromatic compound featuring a benzothiophene core substituted with bromine (Br) at position 6, fluorine (F) at position 7, and a methyl ester group at position 2. The benzothiophene scaffold, characterized by a fused benzene and thiophene ring, imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials chemistry. The bromine and fluorine substituents enhance its reactivity in cross-coupling reactions, while the ester group serves as a versatile handle for further functionalization.

Properties

IUPAC Name |

methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)7-4-5-2-3-6(11)8(12)9(5)15-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZRALUZDMXQNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C(=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate can be achieved through several synthetic routes. One common method involves the bromination and fluorination of a benzothiophene precursor, followed by esterification. The reaction conditions typically involve the use of bromine and fluorine sources, such as N-bromosuccinimide and Selectfluor, in the presence of a suitable solvent and catalyst. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 undergoes SNAr reactions due to activation by the electron-withdrawing ester and fluorine groups. Common nucleophiles include amines, thiols, and alkoxides.

Example reaction conditions:

-

Amine substitution : Reaction with primary amines (e.g., methylamine) in DMF at 80–100°C for 12–24 hours yields 6-amino derivatives .

-

Thiol substitution : Treatment with sodium hydrosulfide (NaSH) in ethanol at reflux replaces bromine with a thiol group .

Key factors influencing reactivity:

| Parameter | Effect |

|---|---|

| Electron-withdrawing groups | Enhance electrophilicity at C6 |

| Solvent polarity | Polar aprotic solvents (DMF, DMSO) improve reaction rates |

| Temperature | Higher temperatures (≥80°C) required for moderate yields |

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed couplings with boronic acids to form biaryl or heteroaryl derivatives.

Typical conditions:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%)

-

Base : K₂CO₃ or Na₂CO₃

Reported yields:

| Boronic Acid | Product | Yield (%) |

|---|---|---|

| Phenylboronic acid | 6-Phenyl derivative | 78 |

| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl) derivative | 82 |

Ester Hydrolysis and Functionalization

The methyl ester group is hydrolyzed to a carboxylic acid under basic or acidic conditions, enabling further derivatization.

Hydrolysis conditions:

-

Basic hydrolysis : LiOH in THF/H₂O (3:1) at 60°C for 6 hours (yield: 85–92%) .

-

Acidic hydrolysis : HCl (6M) in dioxane at reflux for 12 hours (yield: 70–75%).

Subsequent reactions:

-

Amidation : Coupling with amines using EDC/HOBt yields carboxamides .

-

Reduction : LiAlH₄ reduces the ester to a primary alcohol (yield: 65–70%).

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes regioselective electrophilic substitution at position 4 or 5, directed by the ester and halogen substituents.

Example reactions:

| Reagent | Product | Position | Yield (%) |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative | C5 | 60 |

| Br₂/FeBr₃ | Dibromo derivative | C4 | 55 |

Mechanistic note : Fluorine’s inductive effect deactivates the ring, but the thiophene’s inherent electron density allows limited electrophilic attack .

Oxidative Transformations

The benzothiophene core can be oxidized to sulfoxides or sulfones using peracids.

Conditions and outcomes:

| Oxidizing Agent | Product | Yield (%) |

|---|---|---|

| m-CPBA (1.2 equiv) | Sulfoxide | 75 |

| H₂O₂/AcOH | Sulfone | 68 |

Halogen Exchange Reactions

The bromine atom undergoes halogen exchange with iodide via Finkelstein-like reactions under catalytic CuI conditions .

Example :

Scientific Research Applications

Medicinal Chemistry

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate has shown promise as a lead compound in drug development due to its potential biological activity. It has been investigated for:

- Anticancer Activity : Studies indicate that benzothiophene derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antimicrobial Properties : The compound has exhibited activity against various bacterial strains, making it a candidate for developing new antibiotics.

Material Science

In material science, this compound is being explored for its use in:

- Organic Electronics : Its unique electronic properties allow it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Sensors : The compound's sensitivity to environmental changes makes it suitable for developing chemical sensors.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry highlighted the anticancer properties of this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to apoptosis induction and cell cycle arrest.

Case Study 2: Organic Electronics

Research conducted at a leading university demonstrated the application of this compound in OLED technology. The study reported that devices incorporating this compound exhibited improved efficiency and stability compared to traditional materials.

Mechanism of Action

The mechanism of action of methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, making it a potent inhibitor or modulator of biological pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to 5-bromo-1-(cyanomethyl)-7-fluoro-N-methyl-N-phenylindole-2-carboxamide (Compound 63c, ), a structurally related indole derivative. Key similarities and differences include:

Table 1: Structural and Analytical Comparison

Key Observations:

Indole derivatives often exhibit hydrogen-bonding capacity via the carboxamide group, which is absent in the ester-containing benzothiophene.

Substituent Effects: Both compounds feature bromine and fluorine at adjacent positions (C6/C7 in benzothiophene vs. C5/C7 in indole), which may direct electrophilic substitution reactions to similar regions. The cyanomethyl group in the indole derivative introduces additional steric bulk and reactivity, enabling diverse derivatization pathways.

Spectroscopic and Chromatographic Data: The indole compound’s LC/MS retention time (3.17 min) reflects its polarity, influenced by the carboxamide and cyanomethyl groups . The benzothiophene’s ester group likely reduces polarity compared to carboxamides, though direct data is unavailable.

Biological Activity

Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzothiophene core with bromine and fluorine substituents, which may enhance its chemical reactivity and biological properties. The presence of these halogens can influence the compound's lipophilicity, stability, and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The specific mechanisms may vary depending on the biological context:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It can interact with specific receptors, potentially influencing signal transduction pathways critical for cell proliferation and survival.

Biological Activities

Research has indicated several promising biological activities for this compound:

Antimicrobial Activity

Studies have shown that derivatives of benzothiophene compounds exhibit antimicrobial properties. For instance, the compound's structural analogs have demonstrated effectiveness against various bacterial strains, suggesting potential use as antimicrobial agents .

Anticancer Properties

This compound has been evaluated for its anticancer activity. Research indicates that it may inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, similar benzothiophene derivatives have been shown to affect cell viability in human cancer cell lines .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound and its analogs:

Comparison with Related Compounds

This compound can be compared with other benzothiophene derivatives to highlight its unique properties:

| Compound | Substituents | Biological Activity |

|---|---|---|

| Methyl 6-chloro-7-fluoro-1-benzothiophene-2-carboxylate | Cl | Moderate antimicrobial activity |

| Methyl 7-fluoro-1-benzothiophene-2-carboxylate | F | Anticancer properties in vitro |

| Methyl 6-bromo-4-fluoro-1-benzothiophene-2-carboxylate | Br, F | Stronger enzyme interaction profile |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 6-bromo-7-fluoro-1-benzothiophene-2-carboxylate?

- Methodological Answer : Synthesis typically involves constructing the benzothiophene core via cyclization of substituted thiophenol derivatives. Bromo and fluoro substituents are introduced via electrophilic aromatic substitution (EAS) or halogen-exchange reactions. The carboxylate group is added via esterification under acidic or basic conditions. For example, analogous compounds like Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate are synthesized using Suzuki-Miyaura coupling or Friedel-Crafts acylation to functionalize the aromatic ring .

Q. How is the compound characterized structurally?

- Methodological Answer : Key techniques include:

-

NMR Spectroscopy : and NMR identify substitution patterns and electronic environments.

-

X-ray Crystallography : Resolve crystal packing and molecular geometry. Software like SHELXL refines crystallographic data to determine bond lengths, angles, and torsional parameters .

-

Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

Table 1 : Common Analytical Techniques

Advanced Research Questions

Q. How do bromine and fluorine substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Suzuki or Buchwald-Hartwig couplings, while fluorine’s electronegativity directs regioselectivity in EAS. Computational studies (e.g., DFT) predict activation barriers for substitution reactions. For example, in related compounds, fluorine’s para-directing effect is confirmed via kinetic isotope experiments .

Q. What challenges arise in crystallographic refinement of halogenated benzothiophenes?

- Methodological Answer : Heavy atoms (Br) cause absorption errors, requiring data correction via SADABS. Disordered fluorine positions complicate refinement; SHELXL’s PART and DFIX commands resolve disorder by constraining bond lengths and angles. Case studies show that high-resolution data (>1.0 Å) are critical for accurate refinement .

Q. How do hydrogen-bonding networks affect crystal packing?

- Methodological Answer : Graph set analysis (e.g., Etter’s rules) identifies motifs like rings. For halogenated aromatics, weak C–H···F/Br interactions dominate. Software like Mercury visualizes these networks, revealing how steric bulk from bromine disrupts planar stacking .

Q. What computational methods predict the puckering of the benzothiophene ring?

- Methodological Answer : Cremer-Pople parameters quantify ring puckering. For five-membered rings, amplitude () and phase angle () are calculated from atomic coordinates. Gaussian09 or ORCA optimize geometries, while VMD visualizes puckering modes. Studies on cyclopentane derivatives validate this approach .

Q. How does this compound compare to Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate in bioactivity?

- Methodological Answer : Comparative SAR studies assess substituent effects on target binding. Fluorine’s electronegativity enhances membrane permeability, while bromine’s steric bulk may hinder enzyme interactions. In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) quantify these differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.